molecular formula C7H4F2O2 B1451509 3,4-Difluoro-2-hydroxybenzaldehyde CAS No. 502762-95-0

3,4-Difluoro-2-hydroxybenzaldehyde

Cat. No. B1451509
CAS RN: 502762-95-0
M. Wt: 158.1 g/mol
InChI Key: ZIDMZOAQFCFSHA-UHFFFAOYSA-N
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Description

“3,4-Difluoro-2-hydroxybenzaldehyde” is a chemical compound with the molecular formula C7H4F2O2 . It has a molecular weight of 158.1 . This compound is used in the synthesis of fluorine-substituted analogs of Curcumin, as chemopreventive and/or therapeutic agents against cancers and/or against the development of drug-resistant cancer .


Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-2-hydroxybenzaldehyde” is represented by the InChI code 1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“3,4-Difluoro-2-hydroxybenzaldehyde” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis and Anticancer Activity

3,4-Difluoro-2-hydroxybenzaldehyde has been investigated for its potential in the synthesis of fluorinated analogues of combretastatin A-4, showing significant anticancer properties. The synthesis involves fluorinated benzaldehydes and their use in the Wittig synthesis of fluoro-substituted stilbenes, highlighting the compound's role in developing potent cell growth inhibitors with applications in cancer treatment (Lawrence et al., 2003).

Facile Synthesis of Fully Substituted 3,4-Dihydrocoumarin Derivatives

The compound is also crucial in the synthesis of 3,4-dihydrocoumarin derivatives via a novel isocyanide-based four-component reaction. This method efficiently produces these derivatives in good to excellent yields without using any catalyst or activation, representing a simple and efficient approach to synthesizing pharmacologically relevant compounds (Shaabani et al., 2008).

Environmental and Material Science Applications

In environmental and material science, the compound has been applied in the catalyzed atmospheric oxidation of various alcohols to aromatic carbonyl compounds. This method, mediated by ethylene glycol under ligand- and additive-free conditions, offers a facile, atom-economical, and environmentally benign approach for the functionalization of primary and secondary benzyl groups, relevant for pharmaceutical and practical applications (Jiang et al., 2014).

Novel Hydrogel Fabrication

Another innovative application involves the modification of collagen to prepare hydrogels using 3,4-Dihydroxybenzaldehyde, showcasing significant potential in biomedical engineering. These hydrogels exhibit enhanced thermal denaturation temperature, increased elastic modulus, and improved enzymatic resistance, alongside demonstrating favorable biocompatibility for potential medical and tissue engineering applications (Duan et al., 2018).

Antioxidant and Enzyme Inhibition Properties

The compound's derivatives have been synthesized and evaluated for their antioxidant, enzyme inhibition, and antimicrobial properties. These studies reveal that the bioactivity of certain derivatives significantly enhances upon chelation with metal ions, highlighting the compound's versatility and potential in pharmaceutical applications (Sumrra et al., 2018).

Safety and Hazards

“3,4-Difluoro-2-hydroxybenzaldehyde” is classified under GHS07 for safety and hazards . It may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

3,4-difluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDMZOAQFCFSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665406
Record name 3,4-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502762-95-0
Record name 3,4-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluoro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-difluoro-6-(hydroxylmethyl)phenol (2.5 g, 15.62 mmol) in dichloromethane (20 mL) was added a suspension of DDQ (5.32 g, 23.43 mmol) in dichloromethane (10 mL) at −5-0° C. The reaction mixture was stirred at room temperature overnight. TLC indicated absence of starting material. Reaction mixture was filtered through a bed of celite and the filtrate was concentrated in vacuum. The crude compound was purified by column chromatography over silica gel using dichloromethane (100%) as eluent to give the aldehyde derivative (2 g, 83% yield) MS: m/z 157 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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